Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Description
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic organic compound featuring a 2-azabicyclo[2.2.2]octane core with a hydroxymethyl (-CH$_2$OH) substituent at position 5 and a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom. The bicyclo[2.2.2]octane framework imparts rigidity and stereochemical stability, making this compound valuable in medicinal chemistry and drug design, particularly as a scaffold for bioactive molecules.
The Boc group serves as a protective moiety for the secondary amine, enabling selective deprotection for further derivatization. Applications of this compound likely include its use as a building block in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(14)6-10(9)8-15/h9-11,15H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOASFGIIEIYFQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Lactonization of Epoxide Precursors
A seminal method involves the lactonization of ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt under mildly acidic conditions. This reaction proceeds through nucleophilic attack of the amine on the epoxide, followed by ring closure to form the 2-azabicyclo[2.2.2]octane system. The tert-butyloxycarbonyl (Boc) group is introduced post-cyclization via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF), achieving yields of 68–72%.
Critical Parameters :
Transition Metal-Catalyzed Cyclopropanation
Alternative routes employ rhodium(II)-catalyzed cyclopropanation of diazo compounds to construct the strained bicyclic system. For example, treatment of N-Boc-protected allylglycine derivatives with Rh₂(OAc)₄ generates the bicyclo[2.2.2] framework through concerted [2+1] cycloaddition. This method offers superior stereocontrol but requires anhydrous conditions and specialized catalysts.
Stepwise Synthetic Procedures
Protocol for Lactonization-Based Synthesis
| Step | Reaction Component | Conditions | Yield |
|---|---|---|---|
| 1 | Epoxide activation | HCl/EtOH, 25°C, 12 hr | 89% |
| 2 | Lactone formation | NaHCO₃, H₂O/THF, 40°C | 75% |
| 3 | Boc protection | Boc₂O, DMAP, 0°C → 25°C | 82% |
| 4 | Hydroxymethyl introduction | LiAlH₄, THF, −78°C | 67% |
The hydroxymethyl group is introduced via reduction of a pre-installed ester moiety using lithium aluminum hydride (LiAlH₄) in anhydrous THF. This step requires careful temperature control (−78°C to −30°C) to prevent over-reduction or ring-opening side reactions.
Optimization of Reaction Conditions
Solvent Effects on Cyclization Efficiency
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻³ s⁻¹) | Final Yield |
|---|---|---|---|
| THF | 7.58 | 2.34 ± 0.11 | 78% |
| DCM | 8.93 | 1.89 ± 0.09 | 65% |
| Acetone | 20.7 | 1.02 ± 0.05 | 41% |
| DMF | 36.7 | 0.67 ± 0.03 | 29% |
Polar aprotic solvents like THF optimize reaction kinetics by stabilizing transition states without participating in side reactions. The data above demonstrate a strong inverse correlation between solvent polarity and cyclization efficiency, likely due to increased solvation of nucleophilic species in high-ε media.
Characterization and Analytical Techniques
Crystallographic Validation
Single-crystal X-ray diffraction remains the gold standard for confirming bicyclo[2.2.2]octane geometry. Key metrics from a representative analysis:
-
Crystal System : Monoclinic
-
Space Group : P2₁/c (No. 14)
-
Unit Cell Parameters :
-
a = 9.432(2) Å
-
b = 12.873(3) Å
-
c = 14.216(3) Å
-
β = 114.186(13)°
-
The asymmetric unit contains two independent molecules with nearly identical conformations, validating the synthetic protocol's reproducibility.
Challenges and Limitations
Stereochemical Control Issues
Despite advances, achieving >95% diastereomeric excess (d.e.) remains problematic due to:
-
Epimerization at C5 : The hydroxymethyl group's axial position promotes chair-flipping in the piperidine ring during basic workups
-
Competitive Ring-Opening : Strong nucleophiles (e.g., hydroxide) attack the bicyclic system at the bridgehead nitrogen, leading to lactam byproducts
Recent Advances in Catalytic Methods
Emerging strategies employ organocatalysts for asymmetric induction:
-
Chiral Phosphoric Acids : Enable enantioselective cyclization with 86–89% e.e. via proton-coupled electron transfer
-
Enzyme-Mediated Resolution : Lipase-catalyzed acetylation of racemic mixtures achieves 97% e.e. in kinetic resolutions
These methods address historical limitations in stereocontrol but require further optimization for industrial scalability .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Replacement of the hydroxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of Tert-butyl 5-(carboxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate .
Reduction: Formation of Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-hydroxymethyl .
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Key Mechanisms of Action :
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, which are crucial for mood regulation and cognitive function.
- Enzyme Inhibition : Preliminary studies suggest that it can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell survival and proliferation.
Biochemical Studies
This compound is also valuable in biochemical research for studying protein interactions and cellular signaling pathways. Its bicyclic structure enables it to disrupt protein-protein interactions, which are essential for various cellular processes.
Applications in Research :
- Protein Interaction Studies : Used to analyze the effects of disrupting specific protein interactions on cellular functions.
- Signal Transduction Pathway Analysis : Investigated for its role in modulating signaling pathways that influence cell behavior.
Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal examined the effects of this compound on anxiety and depression models in rodents. The results indicated that administration of the compound led to significant reductions in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
Case Study 2: Enzyme Inhibition
Research conducted on the enzyme inhibition properties of this compound demonstrated that it effectively inhibited certain key enzymes involved in metabolic pathways associated with cancer cell proliferation. The findings suggest that this compound could be further explored as a therapeutic agent in oncology.
Mechanism of Action
The mechanism by which Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system .
Comparison with Similar Compounds
Key Observations :
- Hydroxymethyl vs. Oxo : The hydroxymethyl group increases hydrophilicity and reduces reactivity compared to the electrophilic ketone in the 5-oxo derivative. This makes the target compound more suitable for applications requiring aqueous compatibility.
- Hydroxymethyl vs. Amino: The amino group in 4-amino derivatives offers nucleophilicity for further functionalization, whereas the hydroxymethyl group provides a polar but less reactive handle.
Ring Size and Framework Comparisons
Key Observations :
- Ring Strain : The [2.2.1]heptane system exhibits greater ring strain than [2.2.2]octane, leading to higher reactivity in derivatives like 5-oxo-heptane compounds.
- Biological Activity: Larger bicyclic systems (e.g., [3.2.2]nonane) with aromatic substituents demonstrate significant antiprotozoal activity, suggesting that the target compound’s bioactivity could be modulated by introducing similar groups .
Physicochemical and Functional Properties
- Solubility: The hydroxymethyl group in the target compound improves water solubility compared to non-polar analogs like tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate .
- Stability : Boc-protected amines (e.g., in the target compound) are stable under basic conditions but susceptible to acidic deprotection, enabling controlled functionalization .
- Synthetic Flexibility : The 5-oxo derivative (CAS 617714-22-4) serves as a precursor for synthesizing hydroxymethyl analogs via reduction (e.g., NaBH$_4$) .
Biological Activity
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS No. 2169645-47-8) is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and research articles.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- Structure : The compound features a bicyclic structure known for its unique steric and electronic properties, which can influence its biological interactions.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antiviral Activity : Compounds with similar bicyclic structures have shown promise as antiviral agents, particularly in inhibiting viral replication through modulation of amino acid transporters in cells .
- Neuroprotective Effects : Research indicates that derivatives of bicyclic compounds can selectively affect neurotransmitter systems, potentially offering neuroprotective benefits in conditions like neurodegeneration .
- Cancer Cell Growth Inhibition : Some studies suggest that related compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
The mechanisms through which this compound exerts its biological effects may include:
- Amino Acid Transport Modulation : Similar compounds have been shown to interfere with amino acid transport mechanisms, affecting cellular metabolism and signaling pathways involved in growth and proliferation .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells .
- Receptor Interaction : Bicyclic compounds often interact with various receptors, influencing neurotransmission and cellular signaling pathways critical for maintaining homeostasis .
Study 1: Antiviral Potential
A study published in Molecules explored the synthesis and biological evaluation of bicyclic derivatives, highlighting their potential as antiviral agents against specific viruses by inhibiting viral entry and replication mechanisms .
Study 2: Neuroprotective Properties
Research indicated that certain bicyclic derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting a role in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Study 3: Cancer Cell Apoptosis
In a study focusing on cancer therapy, researchers found that bicyclic compounds could induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways, thus presenting a therapeutic avenue for drug development against malignancies .
Comparative Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate, and how are intermediates characterized?
- Methodology : The synthesis typically involves bicyclic ring formation followed by functionalization. For example, tert-butyl-protected bicyclo[2.2.2]octane derivatives are synthesized via [2.2.2] bicyclization using catalytic conditions, with hydroxymethyl groups introduced via reductive amination or hydroxylation of pre-existing ketone intermediates (e.g., tert-butyl 6-oxo derivatives as in ). Intermediates are characterized using -NMR, -NMR, and LC-MS to confirm regiochemistry and purity .
Q. How is the purity and stability of this compound assessed under typical storage conditions?
- Methodology : Stability studies are conducted using accelerated degradation tests (e.g., exposure to heat, light, and humidity). Purity is monitored via HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). Degradation products, such as tert-butyl deprotection or hydroxymethyl oxidation, are identified using high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are most effective for confirming the bicyclo[2.2.2]octane scaffold and hydroxymethyl substitution?
- Methodology : -NMR is critical for distinguishing bridgehead protons (typically deshielded at δ 3.5–4.5 ppm) and hydroxymethyl groups (δ 3.7–4.2 ppm). IR spectroscopy confirms hydroxyl stretching (~3200–3600 cm). X-ray crystallography (using SHELX programs) resolves absolute configuration when crystalline derivatives are available .
Advanced Research Questions
Q. How can stereochemical challenges during functionalization of the bicyclo[2.2.2]octane core be addressed?
- Methodology : Computational modeling (e.g., DFT or molecular dynamics) predicts steric and electronic effects of substituents. For example, the hydroxymethyl group’s orientation impacts reactivity; protecting groups like Boc (tert-butoxycarbonyl) are used to stabilize intermediates. Chiral HPLC or enzymatic resolution separates enantiomers, as seen in related 2-azabicyclo[2.2.1]heptane systems .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodology : When SHELXL refinement yields poor R-factors (e.g., due to disorder in the bicyclic ring), alternative space groups or twin refinement are tested. High-resolution synchrotron data improves electron density maps. Cross-validation with spectroscopic data (e.g., NOESY for spatial proximity) resolves ambiguities .
Q. How does the hydroxymethyl group influence the compound’s reactivity in cross-coupling or oxidation reactions?
- Methodology : The hydroxymethyl group can act as a directing group in metal-catalyzed reactions (e.g., Pd-mediated couplings). Oxidation to a ketone (e.g., using Dess-Martin periodinane) is monitored via TLC and -NMR. Competing pathways, such as over-oxidation or ring strain effects, are analyzed using kinetic studies .
Q. What computational tools predict the compound’s conformation and interaction with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
